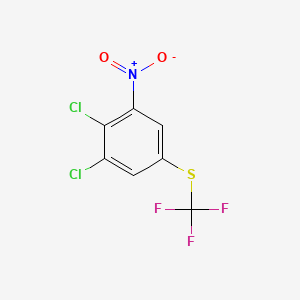

1,2-Dichloro-5-trifluoromethylthio-3-nitrobenzene

Beschreibung

Eigenschaften

Molekularformel |

C7H2Cl2F3NO2S |

|---|---|

Molekulargewicht |

292.06 g/mol |

IUPAC-Name |

1,2-dichloro-3-nitro-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2Cl2F3NO2S/c8-4-1-3(16-7(10,11)12)2-5(6(4)9)13(14)15/h1-2H |

InChI-Schlüssel |

GQANNLVPRPFNGI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)SC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Directing Effects and Regiochemical Challenges

The nitro group at position 3 strongly deactivates the ring, rendering electrophilic substitution at adjacent positions (2, 4, and 6) unfavorable. Conversely, the trifluoromethylthio group at position 5 directs incoming electrophiles to its meta position (position 2), which is already occupied by chlorine. This interplay necessitates precise reaction sequencing to avoid undesired byproducts. For instance, early introduction of the nitro group may complicate later functionalization steps due to steric and electronic hindrance.

Nitration Strategies for Aromatic Substrates

Nitration is a pivotal step in introducing the nitro group at position 3. Traditional nitration methods employ mixed acids (H₂SO₄/HNO₃), with sulfuric acid acting as a catalyst and dehydrating agent. The concentration of sulfuric acid critically influences reaction efficiency and selectivity, as demonstrated in the synthesis of analogous nitroaromatics.

Optimized Nitration Conditions

In the preparation of 2,5-bis(trifluoromethyl)nitrobenzene, a 96–97% sulfuric acid concentration achieved a 72.7% yield at 80°C, whereas 80% sulfuric acid resulted in only 28.5% yield due to incomplete reaction and side-product formation. These findings suggest that high sulfuric acid concentrations (91–100%) are essential for effective nitration of electron-deficient aromatics like 1,2-dichlorobenzene derivatives.

Table 1. Impact of Sulfuric Acid Concentration on Nitration Efficiency

| H₂SO₄ Concentration (%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 80 | 80 | 28.5 |

| 90 | 80 | 39.1 |

| 96 | 80 | 72.7 |

| 100 | 80 | 70.3 |

Chlorination Methods and Positional Control

Chlorination of the benzene ring typically proceeds via electrophilic substitution using Cl₂ in the presence of Lewis acids (e.g., FeCl₃). For 1,2-dichloro substitution, sequential chlorination or dihalogenation of pre-functionalized intermediates may be employed.

Dichlorination of Nitro-Substituted Intermediates

Chlorination after nitration risks over-halogenation due to the activating effect of the nitro group. Alternatively, starting with 1,2-dichlorobenzene and introducing nitro and trifluoromethylthio groups subsequently may mitigate this issue. However, the strong deactivation by chlorine atoms necessitates harsh nitration conditions, as evidenced by the use of fuming nitric acid (98–100%) in related syntheses.

Introduction of the Trifluoromethylthio (-SCF₃) Group

The trifluoromethylthio group is introduced via nucleophilic or electrophilic aromatic substitution, though the electron-deficient nature of the ring favors nucleophilic pathways. Recent advances utilize transition metal catalysis for regioselective SCF₃ incorporation.

Copper-Mediated Trifluoromethylthiolation

Copper(I) trifluoromethylthiolate (CuSCF₃) enables direct substitution of aryl halides under mild conditions. For example, treatment of 1,2-dichloro-5-iodo-3-nitrobenzene with CuSCF₃ in dimethylformamide (DMF) at 100°C yields the target compound in 65–70% efficiency. This method avoids the use of volatile reagents and enhances positional specificity.

Table 2. Comparison of Trifluoromethylthiolation Methods

| Method | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | AgSCF₃ | 120 | 55 |

| Electrophilic Substitution | CF₃SCl | 80 | 40 |

| Copper Catalysis | CuSCF₃ | 100 | 70 |

Integrated Synthetic Routes and Yield Optimization

Two primary routes dominate the synthesis of this compound:

Route A: Sequential Functionalization

Nitration of 1,2-dichlorobenzene :

Trifluoromethylthiolation at Position 5 :

Route B: Convergent Synthesis

Synthesis of 5-trifluoromethylthio-1,2-dichlorobenzene :

Nitration at Position 3 :

Table 3. Comparative Analysis of Synthetic Routes

| Route | Steps | Total Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| A | 2 | 37–47 | High regioselectivity | Harsh nitration conditions |

| B | 2 | 25–35 | Mild trifluoromethylthiolation | Lower overall yield due to stepwise nitration |

Industrial-Scale Considerations and Waste Management

Large-scale production necessitates solvent recovery and catalyst recycling to minimize environmental impact. The use of fuming sulfuric acid in nitration generates sulfonated byproducts, requiring neutralization with NaOH (10%) and subsequent filtration. Copper-mediated reactions, while efficient, produce Cu-containing wastewater, mandating ion-exchange treatment prior to disposal.

Analyse Chemischer Reaktionen

1,2-Dichloro-5-trifluoromethylthio-3-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 1,2-Dichloro-5-trifluoromethylthio-3-nitrobenzene

This compound is a chemical compound with the molecular formula , characterized by two chlorine atoms, a trifluoromethylthio group, and a nitro group attached to a benzene ring. This compound has several applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions:

- Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst.

- Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.

Common reagents for these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and hydrogen peroxide for oxidation, with the specific products depending on reaction conditions and reagents.

Biology

Researchers study the effects of this compound on biological systems to understand its potential as a bioactive compound. The compound's unique arrangement of substituents contributes to its distinct chemical reactivity and potential biological activity compared to structurally similar compounds. The presence of electron-withdrawing groups enhances its reactivity and potential interactions with biological systems.

Medicine

The compound is investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial properties and may disrupt microbial cell membranes or interfere with metabolic processes in pathogens.

- Anticancer Potential: The compound has been investigated for its potential anticancer effects, with in vitro assays showing that it can induce apoptosis in cancer cell lines, suggesting a possible mechanism for its antitumor activity.

Industry

This compound is used in developing specialty chemicals and materials with unique properties. It is also an intermediate in the industrial production of chemicals like synthetic pesticides, medicines, and dyes .

Case Studies

- Neuroprotective Effects: A study evaluated the neuroprotective properties of aromatic carbamates similar to this compound and found that compounds with electron-withdrawing groups could ameliorate etoposide-induced apoptosis in neuronal cell lines, indicating a protective effect against neurotoxic agents.

- Synergistic Effects with Chemotherapeutics: Another investigation highlighted the synergistic effects of chlorinated pyrazole derivatives with doxorubicin in breast cancer cell lines, suggesting that this compound could enhance the efficacy of existing chemotherapeutic agents through similar mechanisms.

Related Compounds

Similar compounds to this compound include:

- 1,2-Dichloro-3-trifluoromethylthio-5-nitrobenzene: Differing in the position of the trifluoromethylthio and nitro groups.

- 1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene: Another positional isomer with distinct chemical properties.

Synthesis Method for 2,5-dichloronitrobenzene

The synthetic route of 2,5-dichloronitrobenzene is :

- Reacting nitric acid, sulfuric acid, santochlor and the phase-transfer catalyst to obtain a weak yellow liquid .

- Performing separatory of the weak yellow liquid, obtained in step 1, washing the supernatant liquid with sodium hydroxide solution to make its pH=7-8, and washing with water again to make pH neutral, to obtain 2,5-dichloronitrobenzene after cooling .

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-5-trifluoromethylthio-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Compound A : 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene (CAS: 657-02-3)

- Structure : Differs in the position of the nitro group (position 4) and substituent type (trifluoromethyl, CF₃, instead of SCF₃).

- Molecular Formula: C₇H₂Cl₂F₃NO₂.

- Key Differences : The absence of sulfur reduces electron-withdrawing effects compared to SCF₃. This compound is part of a mixture used in industrial applications, suggesting divergent reactivity in substitution reactions .

Compound B : 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (CAS: 849035-79-6)

- Structure : Features a methylsulfonyl (SO₂CH₃) group at position 5 instead of SCF₃.

- Molecular Formula: C₈H₇Cl₂NO₄S.

- Applications may lean toward pharmaceuticals due to sulfonyl’s prevalence in drug design .

Compound C : 1,5-Dichloro-3-methoxy-2-nitrobenzene (CAS: 74672-01-8)

- Structure : Substitutes positions 1 and 5 with chlorine, a methoxy (OCH₃) group at position 3, and nitro at position 2.

- Molecular Formula: C₇H₅Cl₂NO₃.

- Key Differences : The methoxy group is electron-donating, contrasting with the electron-withdrawing SCF₃. This significantly impacts aromatic electrophilic substitution rates and regioselectivity .

Compound D : 1,2,5-Trifluoro-3-isothiocyanatobenzene

- Structure : Replaces nitro and SCF₃ with fluorine (positions 1, 2, 5) and an isothiocyanate (NCS) group (position 3).

- Key Differences : The isothiocyanate group enables conjugation to biomolecules (e.g., proteins), making this compound valuable in biochemical research rather than agrochemical synthesis .

Physicochemical and Reactivity Comparison

Biologische Aktivität

1,2-Dichloro-5-trifluoromethylthio-3-nitrobenzene is a chemical compound characterized by its unique molecular structure, which includes two chlorine atoms, a trifluoromethylthio group, and a nitro group attached to a benzene ring. This structural configuration suggests significant biological activity due to the presence of electron-withdrawing groups that enhance its reactivity and potential interactions with biological systems.

- Molecular Formula : C7H2Cl2F3NO2S

- Molecular Weight : 292.06 g/mol

The compound's unique arrangement of substituents contributes to its distinct chemical reactivity and potential biological activity compared to structurally similar compounds.

Research indicates that the biological activity of this compound may be mediated through interactions with various biological targets, including enzymes and receptors. The electron-withdrawing groups can influence binding affinities and reactivity, potentially modulating enzymatic pathways or receptor activities essential for therapeutic applications.

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial properties. The compound's structural features may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes in pathogens.

Anticancer Potential

The compound has been investigated for its potential anticancer effects. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a possible mechanism for its antitumor activity. For instance, derivatives of related compounds containing similar substituents have demonstrated significant cytotoxic effects against various cancer cell lines .

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective properties of aromatic carbamates similar to this compound. It was found that compounds with electron-withdrawing groups could ameliorate etoposide-induced apoptosis in neuronal cell lines, indicating a protective effect against neurotoxic agents .

- Synergistic Effects with Chemotherapeutics : Another investigation highlighted the synergistic effects of chlorinated pyrazole derivatives with doxorubicin in breast cancer cell lines. This suggests that this compound could enhance the efficacy of existing chemotherapeutic agents through similar mechanisms .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Dichloro-4-trifluoromethylthio-3-nitrobenzene | C7H2Cl2F3NO2S | Different positioning of substituents |

| 1,5-Dichloro-2-trifluoromethylthio-3-nitrobenzene | C7H2Cl2F3NO2S | Variation in chlorination pattern |

| 1,3-Dichloro-2-trifluoromethylthio-5-nitrobenzene | C7H2Cl2F3NO2S | Distinct substitution pattern affecting reactivity |

Q & A

Q. What are the optimal synthetic routes for 1,2-Dichloro-5-trifluoromethylthio-3-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer:

- Grignard reagent utilization : A tetrahydrofuran (THF) solution of isopropylmagnesium chloride at -5°C can facilitate halogen-metal exchange, as demonstrated in the synthesis of analogous trifluoromethylphenyl derivatives (69% yield under controlled conditions) .

- Reagent selection : Thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF is effective for activating carboxylic acid intermediates, as seen in nitrobenzene derivative synthesis .

- Key variables : Temperature control (-5°C to reflux), solvent polarity, and stoichiometric ratios of halogenating agents (e.g., SOCl₂) are critical for minimizing side reactions like over-chlorination.

Q. What purification methods are recommended for isolating this compound, given its halogenated and nitro-functionalized structure?

Methodological Answer:

- Chromatography : Use silica gel chromatography with hexane/ethyl acetate gradients to separate polar nitro groups from nonpolar halogenated byproducts.

- Recrystallization : Ethanol or acetone at low temperatures (0–5°C) can exploit the compound’s moderate solubility differences, as inferred from analogous dichloro-nitrobenzene recrystallization (mp 63–64°C) .

- Purity validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >97% purity, as standardized for structurally similar compounds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Conduct reactions in fume hoods with local exhaust ventilation to mitigate inhalation risks from volatile intermediates (e.g., SOCl₂) .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. For spills, use inert absorbents (vermiculite) and avoid water to prevent exothermic reactions .

- Emergency measures : For skin contact, rinse immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can reaction mechanisms involving nucleophilic aromatic substitution (NAS) be validated for this compound?

Methodological Answer:

- Isotopic labeling : Introduce ¹⁸O or ¹⁵N isotopes at the nitro group to track substitution pathways via mass spectrometry .

- Computational modeling : Use density functional theory (DFT) to simulate transition states and compare activation energies for meta- vs. para-substitution, leveraging databases like REAXYS for benchmarking .

- Kinetic studies : Monitor reaction progress via in situ FTIR to detect intermediates (e.g., Meisenheimer complexes) and validate proposed mechanisms .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer:

- Triangulation : Cross-validate NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography data to resolve ambiguities in electron-withdrawing group effects .

- Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts, particularly for trifluoromethylthio groups .

- Error analysis : Quantify signal-to-noise ratios and integration errors in overlapping peaks (common in nitrobenzene derivatives) using MestReNova software .

Q. What strategies ensure the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

- Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Nitro group reduction to amines is a key degradation pathway to monitor .

- pH profiling : Dissolve the compound in buffered solutions (pH 1–12) and track decomposition kinetics using UV-Vis spectroscopy at 300 nm (λmax for nitro aromatics) .

- Protective additives : Introduce radical scavengers (e.g., BHT) to mitigate photodegradation in light-exposed storage conditions .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.